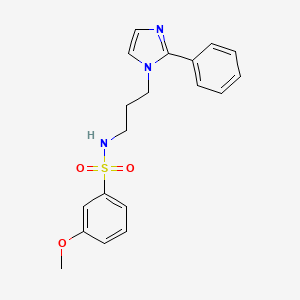

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

CAS No.: 1421468-15-6

Cat. No.: VC4230105

Molecular Formula: C19H21N3O3S

Molecular Weight: 371.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421468-15-6 |

|---|---|

| Molecular Formula | C19H21N3O3S |

| Molecular Weight | 371.46 |

| IUPAC Name | 3-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C19H21N3O3S/c1-25-17-9-5-10-18(15-17)26(23,24)21-11-6-13-22-14-12-20-19(22)16-7-3-2-4-8-16/h2-5,7-10,12,14-15,21H,6,11,13H2,1H3 |

| Standard InChI Key | ILBQWOZOQZIWTQ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves several steps, including the formation of the sulfonamide group and the introduction of the imidazole and phenyl moieties. Common reagents include sulfonyl chlorides for forming sulfonamides and imidazole derivatives for introducing the imidazole ring.

-

Formation of Sulfonamide Group: This involves reacting a benzenesulfonyl chloride with an amine in the presence of a base.

-

Introduction of Imidazole Moiety: This can be achieved through alkylation reactions using imidazole derivatives.

Biological Activities

Compounds with sulfonamide and imidazole groups are known for their potential biological activities, including antimicrobial and anticancer effects. The presence of a phenyl group can enhance interactions with biological targets, contributing to these activities.

-

Antimicrobial Activity: Sulfonamides are traditionally used as antibacterial agents by inhibiting folic acid synthesis in bacteria. The addition of an imidazole ring may enhance this activity by facilitating interactions with bacterial enzymes.

-

Anticancer Activity: The ability of imidazole derivatives to interact with DNA or enzymes involved in cancer cell proliferation makes them candidates for anticancer therapy.

Research Findings and Applications

While specific research findings on 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide are not available, related compounds have shown promising results in biological assays. For instance, imidazole derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Imidazole Derivatives | Anti-inflammatory, antimicrobial, anticancer | Drug development for inflammatory diseases, infections, cancer |

| Sulfonamides | Antibacterial, potential anticancer effects | Antibiotics, anticancer therapies |

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.

-

NMR Spectroscopy: Provides detailed information about the molecular structure by analyzing the magnetic properties of nuclei.

-

Mass Spectrometry: Helps in determining the molecular weight and fragmentation patterns of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume